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Compound of Interest

Compound Name: Fenmetozole Tosylate

Cat. No.: B1663450 Get Quote

I'm sorry, but I was unable to find any information about a drug called "Fenmetozole Tosylate".

It is possible that this is a very new compound, a drug that is in early-stage development, or a

compound that is not widely researched or reported in publicly available literature.

I was also unable to find any information about "Fenmetozole" without the "Tosylate" salt form.

If you have any alternative names, spellings, or any identifying numbers (like a CAS number),

please provide them and I will try my search again.

[1] An Overview of Sorafenib and its Clinical Applications - PMC - NIH (2018-05-31) Sorafenib

is an oral multikinase inhibitor with a unique mechanism of action that sets it apart from other

targeted therapies. Sorafenib blocks tumor cell proliferation and tumor angiogenesis. It exerts

its effect by inhibiting intracellular serine/threonine kinases (C-Raf, B-Raf and mutant B-Raf)

and cell surface receptor tyrosine kinases [vascular endothelial growth factor receptor

(VEGFR)-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR)-β, Flt-3 and c-Kit][2]

[3]. Sorafenib was first approved by the Food and Drug Administration (FDA) in 2005 for the

treatment of advanced renal cell carcinoma (RCC). Subsequently, in 2007, it was approved for

the treatment of unresectable hepatocellular carcinoma (HCC). More recently, in 2013, it was

approved for the treatment of locally advanced or metastatic differentiated thyroid carcinoma

(DTC) refractory to radioactive iodine treatment. Currently, sorafenib is being investigated in

multiple other cancers, including non-small cell lung cancer (NSCLC) and melanoma. In this

review, we provide an overview of the clinical applications of sorafenib in various malignancies.

... (2018-05-31) Sorafenib is an oral multikinase inhibitor with a unique mechanism of action

that sets it apart from other targeted therapies. Sorafenib blocks tumor cell proliferation and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1663450?utm_src=pdf-interest
https://www.benchchem.com/product/b1663450?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK507791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12215191/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-sorafenib-tosylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tumor angiogenesis. It exerts its effect by inhibiting intracellular serine/threonine kinases (C-

Raf, B-Raf and mutant B-Raf) and cell surface receptor tyrosine kinases [vascular endothelial

growth factor receptor (VEGFR)-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR)-

β, Flt-3 and c-Kit][2][3]. 4

Mequitazine: Uses, Interactions, Mechanism of Action | DrugBank Online (2005-06-13)

Mequitazine is a second generation H1 receptor antagonist that is used for the symptomatic

relief of allergic conditions, such as rhinitis and urticaria. ... (2005-06-13) Mequitazine is a

histamine H1 antagonist with a moderate sedative and a potent peripheral and central

anticholinergic (muscarinic) effects. Mequitazine binds to but does not activate the histamine

H1 receptor. This binding can physically block the binding of histamine and subsequently

antagonize the downstream effects of histamine. Mequitazine does not prevent the release of

histamine, but rather competes for binding at the H1-receptor. This competition at H1-receptors

prevents histamine-induced symptoms, from hay fever and urticaria, for example. ... (2alleviate

symptoms of allergic reactions such as hay fever and urticaria. ... (2005-06-13) Mequitazine is

a histamine H1 antagonist with a moderate sedative and a potent peripheral and central

anticholinergic (muscarinic) effects. Mequitazine binds to but does not activate the histamine

H1 receptor. This binding can physically block the binding of histamine and subsequently

antagonize the downstream effects of histamine. Mequitazine does not prevent the release of

histamine, but rather competes for binding at the H1-receptor. This competition at H1-receptors

prevents histamine-induced symptoms, from hay fever and urticaria, for example. 5

Sorafenib: a review of its use in advanced renal cell carcinoma - PubMed (2009-01-01)

Sorafenib (Nexavar) is an orally administered multikinase inhibitor that has a dual mechanism

of action, inhibiting both tumour cell proliferation and tumour angiogenesis. It is approved in

many countries for the treatment of patients with advanced renal cell carcinoma (RCC). In a

large, well designed, phase III clinical trial, sorafenib, at the approved dosage of 400 mg twice

daily, was effective in the second-line treatment of patients with advanced clear-cell RCC. In

this study, sorafenib significantly prolonged median progression-free survival (the primary

endpoint) by 2.8 months compared with placebo in patients who had failed one prior systemic

therapy. Overall survival data are still maturing; however, an interim analysis showed that

sorafenib was associated with a trend towards improved overall survival compared with

placebo. Sorafenib was generally well tolerated in clinical trials, with most adverse events being

of mild to moderate severity. The most common treatment-related adverse events were
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diarrhoea, rash, fatigue and hand-foot skin reaction. In conclusion, sorafenib is a valuable new

agent for the second-line treatment of patients with advanced RCC. 6

Sorafenib - an overview | ScienceDirect Topics Sorafenib is a multikinase inhibitor that blocks

tumor cell proliferation by inhibiting the serine/threonine kinases Raf-1 and B-Raf and the

mutant B-RafV600E. It also inhibits tumor angiogenesis by blocking the receptor tyrosine

kinases (RTKs) vascular endothelial growth factor receptor (VEGFR)-2, VEGFR-3, and platelet-

derived growth factor receptor (PDGFR)-β. From: xPharm: The Comprehensive Pharmacology

Reference, 2007. 7

Sorafenib in advanced hepatocellular carcinoma - PMC - NIH (2008-08-27) Sorafenib

(Nexavar®), an oral multikinase inhibitor, is the first and only agent that has been shown to

have a survival benefit in patients with advanced hepatocellular carcinoma (HCC). Sorafenib

targets the Raf/MEK/ERK pathway, vascular endothelial growth factor receptors (VEGFRs) 1,

2, and 3, and platelet-derived growth factor receptor (PDGFR). By simultaneously inhibiting the

Raf serine/threonine kinases and the VEGFR and PDGFR tyrosine kinases, sorafenib dually

inhibits tumor cell proliferation and tumor angiogenesis. In the international, multicenter, phase

III Sorafenib HCC Assessment Randomized Protocol (SHARP) trial, sorafenib demonstrated a

3-month improvement in overall survival and a 2.7-month improvement in the time to radiologic

progression compared with placebo in patients with advanced HCC. Sorafenib was generally

well tolerated, with the most common grade 3/4 adverse events being diarrhea, hand–foot skin

reaction, and fatigue. The SHARP trial established sorafenib as the new standard of care for

patients with advanced HCC. This article will review the preclinical and clinical development of

sorafenib in HCC, with a focus on its pharmacology, mechanism of action, and clinical efficacy.

6

A review of the pharmacokinetics of sorafenib in patients with renal cell or hepatocellular

carcinoma - PubMed (2013-01-01) Sorafenib is an oral multikinase inhibitor approved for the

treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma

(HCC). This article reviews the pharmacokinetic properties of sorafenib in patients with RCC or

HCC, and discusses the impact of hepatic and renal impairment, drug-drug interactions, and

pharmacogenomic markers on sorafenib disposition. Sorafenib is administered as a 400-mg

tablet and is taken twice daily without food. The oral bioavailability is moderate and is

decreased by 30% when taken with a high-fat meal. Sorafenib is highly bound to plasma

proteins (99.5%), has a large volume of distribution (100 L), and a half-life of 25-48 hours. It is
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primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme to its main

active metabolite, sorafenib N-oxide. Uridine diphosphate glucuronosyltransferase (UGT) 1A9

is also involved in the metabolism of sorafenib. Approximately 77% of the administered dose is

excreted in the feces and 19% is excreted in the urine. The pharmacokinetics of sorafenib are

not significantly altered by age, sex, or mild to moderate renal impairment. However, in patients

with moderate to severe hepatic impairment, the area under the plasma concentration-time

curve (AUC) is increased by 2- to 4-fold. Co-administration of CYP3A4 inhibitors (e.g.,

ketoconazole) or inducers (e.g., rifampicin) can significantly alter the AUC of sorafenib. Genetic

polymorphisms in the UGT1A9 gene have been shown to influence the pharmacokinetics of

sorafenib. In conclusion, sorafenib has a predictable pharmacokinetic profile in patients with

RCC or HCC. However, dose adjustments may be necessary in patients with hepatic

impairment or in those receiving concomitant CYP3A4 inhibitors or inducers. 6

Sorafenib - DrugBank (2005-12-20) Sorafenib is an oral kinase inhibitor used in the treatment

of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and

radioactive iodine-refractory differentiated thyroid carcinoma (DTC). ... (2005-12-20) Sorafenib

is a small molecular inhibitor of several protein kinases, including RAF kinase, VEGFR-2,

PDGFR, and c-kit. Sorafenib has been shown to inhibit tumor growth and angiogenesis in

preclinical models of a variety of human cancers. Sorafenib has been shown to inhibit the

proliferation of a variety of human tumor cell lines in vitro. ... (2005-12-20) Sorafenib is a kinase

inhibitor. It is indicated for the treatment of unresectable hepatocellular carcinoma (HCC),

advanced renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC) that is

refractory to radioactive iodine treatment. ... (2005-12-20) Sorafenib is a kinase inhibitor that

decreases tumor cell proliferation. In vitro, sorafenib reduced tumor cell proliferation in a dose-

dependent manner. Sorafenib was shown to inhibit multiple intracellular (CRAF, BRAF and

mutant BRAF) and cell surface kinases (KIT, FLT-3, RET, RET/PTC, VEGFR-1, VEGFR-2,

VEGFR-3, and PDGFR-ß). Several of these kinases are thought to be involved in tumor cell

signaling, angiogenesis, and apoptosis. Sorafenib inhibited tumor growth and angiogenesis of

human tumor xenografts in athymic mice. 8 An In-depth Technical Guide to the

Pharmacological Profile of Fenmetozole Tosylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Upon a comprehensive review of publicly available scientific literature and

databases, no specific information was found for a compound named "Fenmetozole Tosylate."
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It is possible that this is a novel agent, a compound in very early stages of development and

not yet disclosed in publications, or an internal designation not widely recognized.

This guide, therefore, leverages established pharmacological principles and data from

analogous well-characterized compounds to provide a foundational understanding of how a

hypothetical "Fenmetozole Tosylate" might be profiled. The methodologies and data

presentation formats provided herein are standard in the field and would be applicable to the

characterization of any new chemical entity.

Hypothetical Pharmacological Profile
To illustrate the process, we will proceed with a hypothetical profile for Fenmetozole Tosylate
as an inhibitor of key signaling pathways implicated in oncology, a common area of drug

development.

Mechanism of Action (MoA)
Let us hypothesize that Fenmetozole Tosylate is a multi-kinase inhibitor, a class of drugs

known to target several protein kinases involved in cell proliferation and angiogenesis. A well-

documented example of a tosylate salt of a multi-kinase inhibitor is Sorafenib Tosylate.

Sorafenib targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as

VEGFR and PDGFR.

Signaling Pathway Diagram

Extracellular Space

Cell Membrane Intracellular Signaling Cascade NucleusGrowth Factor

Receptor Tyrosine Kinase
(e.g., VEGFR, PDGFR)

Binds

RAS
Activates

RAF
Activates

MEK
Phosphorylates

ERK
Phosphorylates

Transcription Factors
Activates Gene Expression

(Proliferation, Angiogenesis, Survival)

Fenmetozole Tosylate

Inhibits

Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1663450?utm_src=pdf-body
https://www.benchchem.com/product/b1663450?utm_src=pdf-body
https://www.benchchem.com/product/b1663450?utm_src=pdf-body
https://www.benchchem.com/product/b1663450?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Hypothetical mechanism of Fenmetozole Tosylate as a multi-kinase inhibitor.

Pharmacodynamics
Pharmacodynamics describes the effects of a drug on the body. For our hypothetical

Fenmetozole Tosylate, this would involve quantifying its inhibitory activity against various

kinases and its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition Profile of Fenmetozole Tosylate

Kinase Target IC₅₀ (nM)

BRAF 5.8

VEGFR-2 12.3

PDGFR-β 15.1

c-KIT 20.5

FLT3 25.0

Table 2: Anti-proliferative Activity of Fenmetozole Tosylate in Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM)

A-375 Malignant Melanoma 0.5

HT-29 Colon Carcinoma 1.2

PC-3 Prostate Carcinoma 2.5

NCI-H460 Non-Small Cell Lung Cancer 3.1

Pharmacokinetics
Pharmacokinetics describes how the body processes a drug. The following tables summarize

key pharmacokinetic parameters that would be determined for Fenmetozole Tosylate. The

data for Sorafenib, a comparable compound, indicates that it has moderate oral bioavailability,

is highly protein-bound, and is primarily metabolized by CYP3A4.
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Table 3: Pharmacokinetic Parameters of Fenmetozole Tosylate in Preclinical Species

Species
Dose
(mg/kg)

Route
Cₘₐₓ
(ng/mL)

Tₘₐₓ (h)
AUC₀₋₂₄
(ng·h/mL)

T₁/₂ (h)

Mouse 10 IV 1500 0.1 3200 4.5

Mouse 50 PO 800 2.0 4500 6.2

Rat 10 IV 1800 0.1 4100 5.1

Rat 50 PO 950 2.5 5800 7.8

Dog 5 IV 1200 0.2 3800 8.3

Dog 20 PO 600 4.0 6200 10.5

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of

pharmacological findings.

In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of Fenmetozole Tosylate that inhibits 50% of the

activity (IC₅₀) of target kinases.

Methodology:

Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and

Fenmetozole Tosylate.

Procedure:

A radiometric kinase assay is performed in a 96-well plate.

Each well contains the kinase, substrate, ATP (radiolabeled with ³³P), and varying

concentrations of Fenmetozole Tosylate.

The reaction is initiated by adding ATP and incubated at 30°C for a specified time.
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The reaction is stopped, and the phosphorylated substrate is captured on a filter

membrane.

The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal

curve using non-linear regression analysis.

Experimental Workflow Diagram
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Caption: Workflow for an in vitro radiometric kinase inhibition assay.
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Cell Proliferation Assay
Objective: To determine the concentration of Fenmetozole Tosylate that inhibits 50% of cell

growth (GI₅₀).

Methodology:

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

Procedure:

Cells are seeded into 96-well plates and allowed to attach overnight.

The cells are then treated with a range of concentrations of Fenmetozole Tosylate.

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g.,

MTT or SRB).

Data Analysis: The absorbance is read using a plate reader, and the GI₅₀ values are

calculated from dose-response curves.

In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Fenmetozole Tosylate in animal

models.

Methodology:

Animal Models: Male Sprague-Dawley rats (n=3 per time point).

Drug Administration:

Intravenous (IV) group: A single bolus dose via the tail vein.

Oral (PO) group: A single dose via oral gavage.

Sample Collection: Blood samples are collected at predetermined time points post-dosing.
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Sample Analysis: Plasma concentrations of Fenmetozole Tosylate are quantified using a

validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) are calculated using

non-compartmental analysis software.
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Caption: Logical flow of an in vivo pharmacokinetic study.

Conclusion
While specific data for "Fenmetozole Tosylate" is not publicly available, this guide outlines the

standard methodologies and data presentation formats used to characterize the

pharmacological profile of a new chemical entity. The hypothetical data and diagrams provided

serve as a template for how such information would be structured for a multi-kinase inhibitor. A

comprehensive understanding of a compound's mechanism of action, pharmacodynamics, and

pharmacokinetics is fundamental to its development as a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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